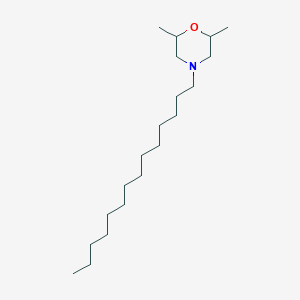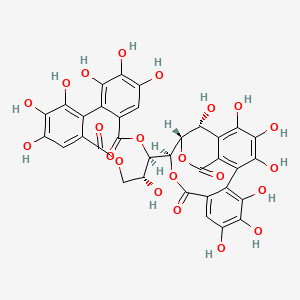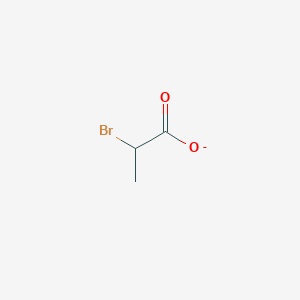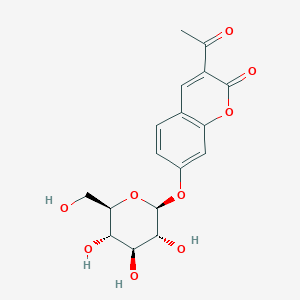
3-乙酰基-7-β-D-葡萄吡喃糖基氧基香豆素
描述
3-acetyl-7-beta-D-glucopyranosyloxycoumarin, also known as 3-Acetyl-2-oxo-2H-chromen-7-yl β-D-glucopyranoside, is a β-D-glucoside compound . It has a molecular formula of C17H18O9 . This compound has 3-acetyl-7-hydroxycoumarin as the anomeric substituent .
Molecular Structure Analysis
The molecular structure of 3-acetyl-7-beta-D-glucopyranosyloxycoumarin consists of a coumarin moiety (2H-chromen-2-one) and a glucopyranoside moiety . The average mass of this compound is 366.319 Da and the monoisotopic mass is 366.095093 Da .科学研究应用
Enzymology: β-Glucosidase Activity Assay
3-Acetylumbelliferyl beta-D-glucopyranoside: is a fluorogenic substrate for the enzyme β-glucosidase . In enzymology research, it is used to measure the activity of β-glucosidase by releasing a fluorescent product upon enzymatic cleavage. This application is crucial for studying enzyme kinetics, understanding enzyme-substrate interactions, and screening for β-glucosidase inhibitors, which can be potential therapeutic agents.
Plant Physiology: Phloem Transport Studies
In plant physiology, this compound has been utilized as a multispectral phloem-mobile probe . Researchers use it to track and visualize the transport processes within the phloem, the vascular tissue responsible for the translocation of nutrients in plants. This application aids in the understanding of nutrient distribution and the functional dynamics of phloem transport.
Microbiology: Microbial β-Glucosidase Detection
Microbiologists employ 3-Acetylumbelliferyl beta-D-glucopyranoside to detect and quantify microbial β-glucosidase activity in various environments . This is particularly useful in soil microbiology to assess soil health and microbial activity as β-glucosidase plays a role in the carbon cycle by breaking down cellulose.
Medical Diagnostics: Lysosomal Storage Diseases
In medical diagnostics, the compound is used to diagnose lysosomal storage diseases (LSDs) . LSDs are a group of disorders characterized by enzyme deficiencies within the lysosomes. By measuring the activity of specific enzymes using this substrate, clinicians can diagnose and monitor the progression of these diseases.
Drug Development: High-Throughput Screening
Drug discovery programs utilize 3-Acetylumbelliferyl beta-D-glucopyranoside in high-throughput screening assays to identify potential drug candidates . The fluorescent properties of the cleaved product allow for rapid and efficient detection of active compounds that modulate β-glucosidase activity, accelerating the drug discovery process.
Biochemistry: Enzyme Localization Studies
Biochemists use this compound for enzyme localization studies . By tagging β-glucosidase with a fluorescent marker, researchers can observe the distribution and localization of the enzyme within cells. This application is significant for understanding the role of β-glucosidase in cellular processes and its implications in diseases.
Environmental Science: Bioremediation Monitoring
Environmental scientists apply 3-Acetylumbelliferyl beta-D-glucopyranoside to monitor bioremediation efforts . The enzymatic breakdown of this substrate can indicate the presence and activity level of β-glucosidase-producing microorganisms, which are involved in the degradation of pollutants.
Nutritional Science: Digestive Enzyme Research
In nutritional science, the compound is used to study digestive enzymes . Researchers can investigate how β-glucosidase interacts with various dietary components, influencing nutrient absorption and metabolism. This research has implications for developing dietary strategies and understanding gut health.
属性
IUPAC Name |
3-acetyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c1-7(19)10-4-8-2-3-9(5-11(8)25-16(10)23)24-17-15(22)14(21)13(20)12(6-18)26-17/h2-5,12-15,17-18,20-22H,6H2,1H3/t12-,13-,14+,15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVGMGQCZKBVDT-OWVAZHOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585059 | |
| Record name | 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-7-beta-D-glucopyranosyloxycoumarin | |
CAS RN |
20943-16-2 | |
| Record name | 3-Acetyl-7-(β-D-glucopyranosyloxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20943-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetylumbelliferyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



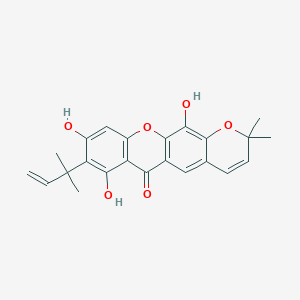
![15-(2-Hydroxyethyl)-5,9-dimethyl-5-(morpholine-4-carbonyl)-19-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-14,16-dione](/img/structure/B1255657.png)
![[(1R,2S,3S,4R,7S,8R,9R,10S,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate](/img/structure/B1255658.png)


![(2Z)-2-[(2R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-(3-hydroxypropyl)-4-methyl-3-[(3E,5E)-4-methyl-6-[(1R,5S)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]hexa-3,5-dienyl]cyclohexylidene]propanal](/img/structure/B1255661.png)

![Bicyclo[2.2.1]heptane-2,3,5,6,7-pentol](/img/structure/B1255666.png)
